Cas no 21852-50-6 (5-(Bromomethyl)-1,2,3-trimethoxybenzene)

5-(Bromomethyl)-1,2,3-trimethoxybenzene is a brominated aromatic compound featuring a reactive bromomethyl group and three methoxy substituents on the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the bromomethyl group can be further functionalized. The electron-donating methoxy groups enhance the stability of the aromatic system while influencing reactivity patterns. This compound is useful in pharmaceutical and agrochemical research for constructing complex molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for synthetic applications. Proper handling is required due to the lability of the C-Br bond.
5-(Bromomethyl)-1,2,3-trimethoxybenzene structure
21852-50-6 structure
Product Name:5-(Bromomethyl)-1,2,3-trimethoxybenzene
CAS No:21852-50-6
MF:C10H13BrO3
MW:261.112422704697
MDL:MFCD02262191
CID:250263
PubChem ID:10355271
Update Time:2025-06-07

5-(Bromomethyl)-1,2,3-trimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-1,2,3-trimethoxybenzene
    • 3,4,5-trimethoxybenzyl bromide
    • 5-BROMOMETHYL-1,2,3-TRIMETHOXY-BENZENE
    • Benzene,5-(bromomethyl)-1,2,3-trimethoxy-
    • 1-bromomethyl-3,4,5-trimethoxybenzene
    • 3,4,5-dimethoxybenzyl bromide
    • 3,4,5-trimethoxy-benzyl bromide
    • 5-bromomethyl-1,2,3-trimethoxy benzene
    • AG-E-59588
    • CTK4E7787
    • F2147-0710
    • SureCN722969
    • Benzene, 5-(bromomethyl)-1,2,3-trimethoxy-
    • 3,4,5-Trimethoxybenzylbromide
    • QEGDRYOJTONTLO-UHFFFAOYSA-N
    • 3,4,5-trimethoxyl benzyl bromide
    • 3,4,5-trimethoxyl benzyl bromine
    • 1-(bromomethyl)-3,4,5-trimethoxybenzene
    • AK129191
    • TL8001807
    • Benzen
    • FT-0698022
    • SCHEMBL722969
    • C74084
    • WAA85250
    • 21852-50-6
    • DTXSID90438636
    • AKOS009307154
    • MFCD02262191
    • DS-6038
    • 5-(bromomethyl)-1, 2, 3-trimethoxybenzene
    • EN300-236254
    • MDL: MFCD02262191
    • Inchi: 1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
    • InChI Key: QEGDRYOJTONTLO-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(=C(C=1)OC)OC)OC

Computed Properties

  • Exact Mass: 260.00479
  • Monoisotopic Mass: 260.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 306.5±37.0 °C at 760 mmHg
  • Flash Point: 123.3±25.0 °C
  • PSA: 27.69
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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(CAS:21852-50-6)5-(Bromomethyl)-1,2,3-trimethoxybenzene
Order Number:A1007792
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:06
Price ($):219.0
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5-(Bromomethyl)-1,2,3-trimethoxybenzene Related Literature

Additional information on 5-(Bromomethyl)-1,2,3-trimethoxybenzene

Introduction to 5-(Bromomethyl)-1,2,3-trimethoxybenzene (CAS No. 21852-50-6)

5-(Bromomethyl)-1,2,3-trimethoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 21852-50-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a bromomethyl substituent on a trimethoxybenzene core, exhibits unique reactivity that makes it invaluable in constructing complex molecular architectures. Its structural features—combining electron-donating methoxy groups with a reactive bromomethyl moiety—endow it with versatile synthetic potential, particularly in the synthesis of biologically active molecules.

The bromomethyl functional group is a key feature of this compound, facilitating nucleophilic substitution reactions that are fundamental in drug discovery and material science. The presence of three trimethoxy groups enhances the electron density on the aromatic ring, influencing its reactivity and making it a suitable precursor for further functionalization. This balance of electronic and steric effects has garnered interest from synthetic chemists and medicinal chemists alike.

In recent years, the demand for efficient synthetic routes to aryl-based compounds has surged, driven by advancements in therapeutic areas such as oncology and neurology. 5-(Bromomethyl)-1,2,3-trimethoxybenzene has emerged as a critical building block in these efforts. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the introduction of diverse substituents onto the aromatic ring. These transformations are pivotal in generating novel scaffolds with tailored biological properties.

One of the most compelling applications of 5-(Bromomethyl)-1,2,3-trimethoxybenzene lies in its utility as a precursor for kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. By leveraging the reactivity of the bromomethyl group, researchers can efficiently append pharmacophores that modulate kinase activity. For instance, recent studies have demonstrated its use in constructing inhibitors targeting Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a therapeutic target for certain leukemias.

The pharmaceutical industry has also explored derivatives of 5-(Bromomethyl)-1,2,3-trimethoxybenzene in the development of antiviral agents. The electron-rich aromatic system provides an ideal platform for incorporating groups that interact with viral proteases or polymerases. Notably, modifications to the trimethoxy substituents have been shown to enhance binding affinity and selectivity against specific viral targets. This underscores the compound's versatility in addressing emerging infectious diseases.

Beyond pharmaceuticals, 5-(Bromomethyl)-1,2,3-trimethoxybenzene finds applications in materials science. Its ability to form stable radicals makes it useful in polymer chemistry, where it serves as a monomer or cross-linking agent. These polymers exhibit interesting electronic properties, making them candidates for organic electronics applications such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy groups also contribute to hydrophilicity, allowing for the development of water-soluble polymers with potential biomedical uses.

The synthesis of 5-(Bromomethyl)-1,2,3-trimethoxybenzene itself is an area of active research. Traditional methods often involve bromination of pre-formed trimethoxybenzenes using brominating agents like N-bromosuccinimide (NBS). However, recent advances have focused on greener alternatives that minimize waste and improve yields. For example, catalytic bromination under mild conditions has been explored as a more sustainable approach. These innovations align with broader trends in synthetic chemistry toward environmentally conscious methodologies.

Recent publications highlight the compound's role in fragment-based drug design (FBDD). In FBDD approaches, small molecules like 5-(Bromomethyl)-1,2,3-trimethoxybenzene are used as starting points to identify lead compounds through high-throughput screening. The reactivity of its bromomethyl group allows for rapid diversification via click chemistry or other ligation strategies. This has led to the discovery of novel compounds with promising therapeutic profiles.

The compound's stability under various conditions is another critical factor contributing to its widespread use. It remains robust during storage and reaction conditions commonly employed in organic synthesis, ensuring reproducibility and reliability in research settings. Additionally, its solubility profile—moderate solubility in polar organic solvents—facilitates its incorporation into diverse reaction systems without requiring extensive purification steps.

Economic considerations also play a role in the adoption of 5-(Bromomethyl)-1,2,3-trimethoxybenzene as an intermediate. While it may be more expensive than simpler aromatic compounds due to its complexity and synthetic challenges, its utility often justifies its cost when compared to alternative synthetic routes or when used as part of high-value drug candidates. Manufacturers have responded by optimizing production processes to reduce costs while maintaining high purity standards.

In conclusion,5-(Bromomethyl)-1,2,3-trimethoxybenzene (CAS No. 21852-50-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features—combining electron-donating methoxy groups with a reactive bromomethyl moiety—make it an indispensable tool for synthetic chemists aiming to develop novel therapeutics and advanced materials. As research continues to uncover new methodologies and applications,5-(Bromomethyl)-1,2,3-trimethoxybenzene will undoubtedly remain at the forefront of innovation in these fields.

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Amadis Chemical Company Limited
(CAS:21852-50-6)5-(Bromomethyl)-1,2,3-trimethoxybenzene
A1007792
Purity:99%
Quantity:1g
Price ($):219.0
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